molecular formula C38H45N5O13S B609439 N-(Azido-PEG2)-N-Fluorescein-PEG4-acid CAS No. 2086689-06-5

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid

Cat. No.: B609439
CAS No.: 2086689-06-5
M. Wt: 811.86
InChI Key: NJEUQTQEGQWTHD-UHFFFAOYSA-N
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Description

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is a polyethylene glycol-based compound that features both azide and fluorescein groups. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The azide group allows for click chemistry reactions, while the fluorescein group provides fluorescent properties useful in imaging and tracking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid typically involves the following steps:

    PEGylation: Polyethylene glycol (PEG) chains are introduced to the fluorescein molecule through a series of reactions involving PEG derivatives.

    Azidation: The introduction of the azide group is achieved through nucleophilic substitution reactions where a suitable leaving group (e.g., tosylate) on the PEG chain is replaced by an azide ion.

    Coupling: The azido-PEG and fluorescein-PEG intermediates are coupled together using carbodiimide chemistry, often employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk PEGylation: Large quantities of PEG derivatives are reacted with fluorescein under controlled conditions.

    Azidation in Bulk: The azide group is introduced using large-scale nucleophilic substitution reactions.

    High-Efficiency Coupling: The intermediates are coupled using automated systems to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts for the click reactions.

    Substitution Reactions: Sodium azide is used for introducing the azide group, while various nucleophiles can be used for substitution reactions.

Major Products:

    Triazole Derivatives: Formed through click chemistry reactions.

    Substituted PEG Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(Azido-PEG2)-N-Fluorescein-PEG4-acid has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Employed in the labeling and imaging of biomolecules due to its fluorescent properties.

    Medicine: Utilized in drug delivery systems and targeted therapies.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of N-(Azido-PEG2)-N-Fluorescein-PEG4-acid involves its ability to participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The fluorescein group allows for the visualization and tracking of the compound in various biological and chemical systems. The azide group serves as a reactive handle for further functionalization.

Comparison with Similar Compounds

Uniqueness: N-(Azido-PEG2)-N-Fluorescein-PEG4-acid is unique due to its combination of azide and fluorescein groups, allowing for both click chemistry reactions and fluorescent imaging. This dual functionality makes it highly versatile for various applications in research and industry.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H45N5O13S/c39-42-40-8-12-50-16-17-51-13-9-43(10-14-52-18-20-54-22-21-53-19-15-49-11-7-35(46)47)37(57)41-26-1-4-30-29(23-26)36(48)56-38(30)31-5-2-27(44)24-33(31)55-34-25-28(45)3-6-32(34)38/h1-6,23-25,44-45H,7-22H2,(H,41,57)(H,46,47)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEUQTQEGQWTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=S)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCOCCOCCC(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H45N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701099059
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-06-5
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13-Tetraoxa-16-azaheptadecanoic acid, 16-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-17-[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl)amino]-17-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701099059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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